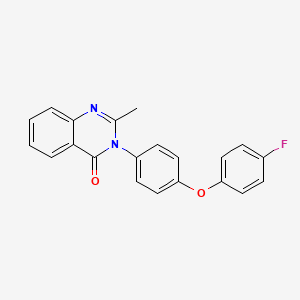
3-(4-(4-Fluorophenoxy)phenyl)-2-methylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(4-Fluorophenoxy)phenyl)-2-methylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone class. This compound is characterized by the presence of a fluorophenoxy group attached to a phenyl ring, which is further connected to a quinazolinone core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Fluorophenoxy)phenyl)-2-methylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Fluorophenoxy Intermediate: The reaction of 4-fluorophenol with a suitable phenyl halide under basic conditions to form the 4-(4-fluorophenoxy)phenyl intermediate.
Quinazolinone Formation: The intermediate is then reacted with 2-methylquinazolin-4(3H)-one under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(4-Fluorophenoxy)phenyl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the quinazolinone core.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while substitution reactions can introduce new substituents on the fluorophenoxy group.
Applications De Recherche Scientifique
3-(4-(4-Fluorophenoxy)phenyl)-2-methylquinazolin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-(4-Fluorophenoxy)phenyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole: A structurally similar compound with a pyrazole core instead of a quinazolinone core.
4-Fluorophenol: A simpler compound with a single fluorophenoxy group.
Uniqueness
3-(4-(4-Fluorophenoxy)phenyl)-2-methylquinazolin-4(3H)-one is unique due to its specific combination of a fluorophenoxy group and a quinazolinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
88538-93-6 |
|---|---|
Formule moléculaire |
C21H15FN2O2 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
3-[4-(4-fluorophenoxy)phenyl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C21H15FN2O2/c1-14-23-20-5-3-2-4-19(20)21(25)24(14)16-8-12-18(13-9-16)26-17-10-6-15(22)7-11-17/h2-13H,1H3 |
Clé InChI |
FIBXJQUKOHKGHU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-{[2-(pyridin-3-yl)ethyl]sulfanyl}butanoate](/img/structure/B14377555.png)
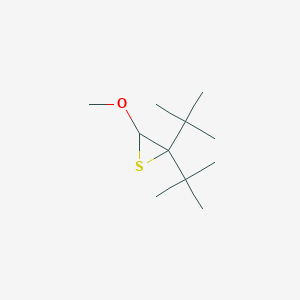
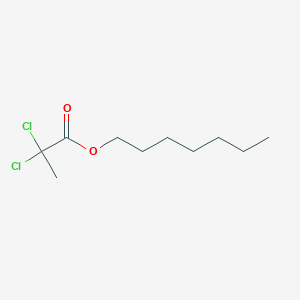
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14377563.png)
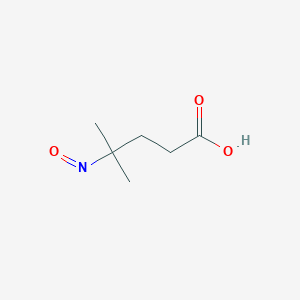
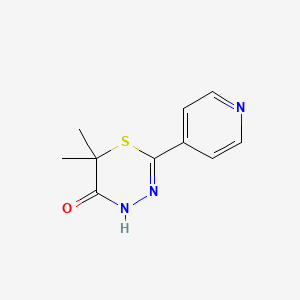
![3-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate](/img/structure/B14377571.png)
![1-Bromo-4-iodobicyclo[2.2.2]octane](/img/structure/B14377572.png)
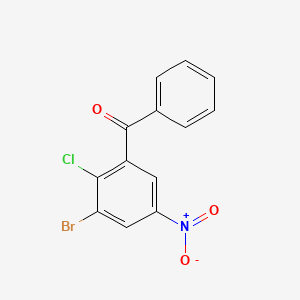
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-phenylquinoline](/img/structure/B14377577.png)
![4-[(4-Methylphenoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14377578.png)


![2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14377612.png)
